1-Methylestrone
Overview
Description
1-Methylestrone is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the presence of a methyl group at the first carbon position of the estrone molecule. The chemical formula for this compound is C19H24O2, and it has a molecular weight of 284.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylestrone can be synthesized through various organic synthesis methods. One common approach involves the methylation of estrone. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylestrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .
Scientific Research Applications
1-Methylestrone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is studied for its effects on biological systems, particularly in hormone-related research.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methylestrone involves its interaction with estrogen receptors in the body. It binds to these receptors, mimicking the effects of natural estrogens. This interaction can influence various physiological processes, including the regulation of reproductive functions and the modulation of gene expression . The molecular targets include estrogen receptors alpha and beta, which are involved in the pathways regulating cell growth and differentiation .
Comparison with Similar Compounds
Estrone: The parent compound of 1-Methylestrone, with similar estrogenic activity.
Estradiol: Another naturally occurring estrogen with higher potency.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Comparison: this compound is unique due to the presence of the methyl group at the first carbon position, which can influence its binding affinity and activity compared to other estrogens. This modification may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-16,20H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBFRTWVQFOKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960558 | |
Record name | 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4011-48-7 | |
Record name | NSC-67582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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